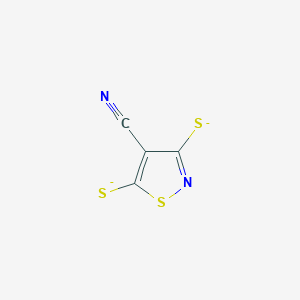
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is a chemical compound with the molecular formula C4N2S3•2Na•4H2O. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a cyano group and two thiolate groups attached to an isothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate typically involves the reaction of 4-cyanoisothiazole with sodium thiolate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the hydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted isothiazoles.
Wissenschaftliche Forschungsanwendungen
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
- Disodium 4-cyanoisothiazole-3,5-dithiolate
- Sodium 4-cyanoisothiazole-3,5-bis(thiolate)
- Disodium:4-cyano-1,2-thiazole-3,5-dithiolate:tetrahydrate
Comparison: Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is unique due to its hydrate form, which can influence its reactivity and solubility. Compared to its anhydrous counterparts, the hydrate form may have different physical properties and stability, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C4N2S3-2 |
|---|---|
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
4-cyano-1,2-thiazole-3,5-dithiolate |
InChI |
InChI=1S/C4H2N2S3/c5-1-2-3(7)6-9-4(2)8/h8H,(H,6,7)/p-2 |
InChI-Schlüssel |
LTQJEHXKCKJJSU-UHFFFAOYSA-L |
Kanonische SMILES |
C(#N)C1=C(SN=C1[S-])[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


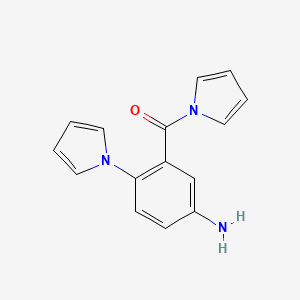
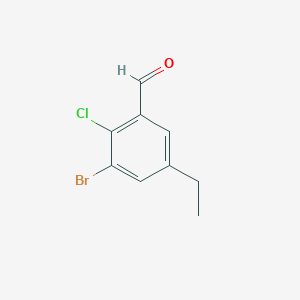
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
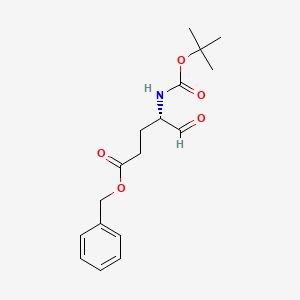
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
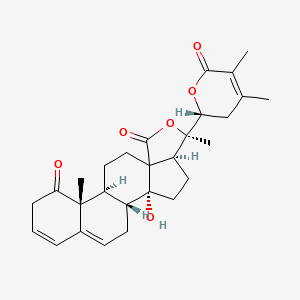


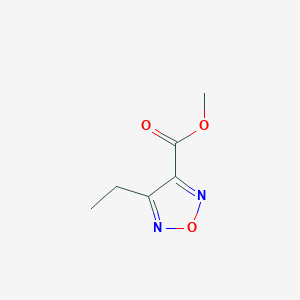
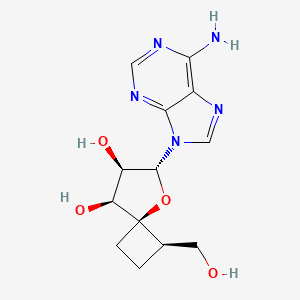
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)


